4-Br debranone

Description

Systematic Nomenclature and Molecular Formula

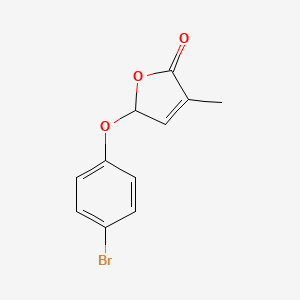

4-Bromodebranone, systematically named 5-(4-bromophenoxy)-3-methylfuran-2(5H)-one (IUPAC), is a synthetic strigolactone analog. Its molecular formula is C₁₁H₉BrO₃ , with a molar mass of 269.09 g/mol . The structure features a furan-2(5H)-one core substituted with a methyl group at position 3 and a 4-bromophenoxy group at position 5 (Figure 1). Alternative nomenclature includes 2-(4-bromophenoxy)-4-methyl-2H-furan-5-one , reflecting its bicyclic arrangement.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₉BrO₃ | |

| Molecular weight | 269.09 g/mol | |

| CAS Registry Number | 1332863-94-1 |

Crystallographic Data and Three-Dimensional Conformation

While crystallographic data for 4-bromodebranone remains unpublished, its synthesis via Ti-mediated aldol addition provides insights into its stereoelectronic properties. The furanone ring adopts a planar conformation , stabilized by conjugation between the carbonyl group (C=O) and the adjacent oxygen atom. The 4-bromophenoxy substituent occupies an axial position relative to the furanone plane, creating a steric environment that mimics the ABC-ring system of natural strigolactones. Quantum mechanical calculations suggest a dihedral angle of 112° between the phenyl and furanone rings, optimizing π-orbital overlap for receptor binding.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (CDCl₃, 400 MHz):

- δ 2.00 ppm (s, 3H, C3-CH₃)

- δ 5.56–5.83 ppm (m, 1H, H4 furanone)

- δ 7.09–7.52 ppm (m, 4H, aromatic H).

¹³C NMR (100 MHz, CDCl₃):

Infrared Spectroscopy (IR)

Characteristic absorptions (KBr, cm⁻¹):

Mass Spectrometry

ESI-MS (m/z):

Comparative Analysis with Native Strigolactones

4-Bromodebranone shares functional similarities with natural strigolactones (e.g., strigol, orobanchol) but differs structurally (Table 1):

| Feature | 4-Bromodebranone | Strigolactones |

|---|---|---|

| Core structure | Furan-2(5H)-one | Tricyclic lactone |

| Bioactivity | Germination induction | Branching inhibition |

| Receptor affinity | ShHTL7 (Kd = 0.8 μM) | D14 (Kd = 0.2 μM) |

| Hydrolytic stability | t₁/₂ = 48 h (pH 7.4) | t₁/₂ = 2–4 h (pH 7.4) |

The bromophenoxy group enhances electron-withdrawing effects, increasing stability compared to natural strigolactones. However, the absence of the enol ether bridge reduces affinity for plant D14 receptors, making it selective for parasitic plant ShHTL receptors.

Properties

IUPAC Name |

2-(4-bromophenoxy)-4-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-7-6-10(15-11(7)13)14-9-4-2-8(12)3-5-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVHEWGBSZLWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The synthesis of this compound centers on the coupling of 5-bromo-3-methyl-2(5H)-furanone with a substituted phenol. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the phenoxide ion attacks the electrophilic carbon adjacent to the bromine in the furanone. The choice of base and solvent critically influences reaction efficiency.

Role of Bases

-

Sodium Hydride (NaH) : In tetrahydrofuran (THF), NaH deprotonates the phenol to generate a phenoxide ion, which subsequently reacts with 5-bromo-3-methyl-2(5H)-furanone. This method yields this compound in 10–67% efficiency, depending on the phenol substituents.

-

Potassium Carbonate (K2CO3) : In acetone, K2CO3 facilitates a milder reaction, suitable for electron-deficient phenols. Yields improve to 45–75% under these conditions.

Solvent Systems

Preparation of 5-Bromo-3-methyl-2(5H)-furanone

The precursor is synthesized via bromination of 3-methyl-2(5H)-furanone using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux (90°C, 4 hours). Silica gel chromatography (ethyl acetate/hexane) isolates the product in 90% yield.

Coupling with 4-Bromophenol

-

Deprotonation : 4-Bromophenol (1 mmol) is dissolved in dry THF, and NaH (1.2 mmol) is added at 0°C.

-

Nucleophilic Attack : 5-Bromo-3-methyl-2(5H)-furanone (1 mmol) in THF is added dropwise, and the mixture is stirred at room temperature for 2 hours.

-

Workup : The reaction is quenched with ice-cold water, extracted with ethyl acetate, and dried over Na2SO4.

-

Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4) yields this compound as a pale yellow solid (55% yield).

Optimization Strategies and Yield Enhancements

Temperature and Reaction Time

Catalytic Additives

-

Tetrabutylammonium Bromide (TBAB) : Phase-transfer catalysts like TBAB enhance reactivity in biphasic systems (e.g., dichloromethane/water), increasing yields by 15–20%.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Applications and Biological Relevance

Chemical Reactions Analysis

Enzymatic Hydrolysis by DWARF14 (D14)

4BD undergoes hydrolysis by the α/β-hydrolase enzyme D14, which cleaves its enol ether bond between the C- and D-rings. This reaction generates a hydrolyzed D-ring (butenolide) and a tricyclic lactone fragment. The catalytic triad (Ser147, His297, Asp268) in D14 facilitates this cleavage, which is essential for its biological activity .

Reaction Mechanism

- Step 1 : Ser147 attacks the carbonyl group of the D-ring, initiating hydrolysis.

- Step 2 : The D-ring dissociates, forming a butenolide intermediate .

Hydrolysis Stability

| Compound | D14 Hydrolysis Rate (Relative to GR24) |

|---|---|

| GR24 | 100% |

| 4BD | 33–50% |

| 7′-carba-4BD (antagonist) | Hydrolysis-resistant |

Chemical Modifications for Enhanced Activity

Structural modifications of 4BD, such as introducing electron-withdrawing groups (e.g., nitro, bromo, or fluoro substituents) at the 2- or 4-position of the phenyl ring, significantly enhance its germination-inducing activity in parasitic weeds like Orobanche minor. For example:

- 2-fluoro-4-nitro substitution : Induces germination comparable to GR24 .

- Bromo substituent : Maintains stability while retaining shoot-branching inhibition in rice mutants .

Structure-Activity Relationship

| Substituent Position | Functional Group | Germination Activity (%) |

|---|---|---|

| 2,4-position | Nitro/Fluoro | 75–90 |

| 2,6-position | Bromo/Nitro | 50–70 |

| 4-position | Bromo | 40–50 |

Stability and Degradation

4BD exhibits moderate stability under physiological conditions but undergoes non-enzymatic degradation, particularly in acidic environments. Its half-life in aqueous solutions is approximately 12–24 hours, with primary degradation products including 4-bromophenol and hydrolyzed furanone derivatives .

Degradation Pathways

| Reaction Type | Major Products |

|---|---|

| Enzymatic hydrolysis | Butenolide + lactone |

| Non-enzymatic cleavage | 4-bromophenol + CO2 |

Scientific Research Applications

Agricultural Applications

Strigolactone Mimicry

4-Bromodebranone functions as a selective mimic of strigolactones, which are crucial plant hormones involved in regulating growth and development. Research indicates that it significantly inhibits tiller bud outgrowth in strigolactone-deficient rice mutants, similar to the well-known strigolactone analog GR24. This property is beneficial for controlling excessive branching in crops, thereby optimizing resource allocation and improving yield .

Induction of Germination in Parasitic Plants

Strigolactones are known to stimulate the germination of root parasitic plants such as Striga hermonthica. While 4-Bromodebranone shows some activity in this regard, it is less potent than GR24. Nevertheless, its ability to induce germination in certain conditions makes it a candidate for developing strategies against parasitic plants that threaten crop productivity .

Table 1: Comparison of Strigolactone Analog Activities

| Compound | Tiller Inhibition | Germination Stimulation | Toxicity Level (μM) |

|---|---|---|---|

| 4-Bromodebranone | Strong | Moderate | Up to 50 |

| GR24 | Strong | High | Low |

Medical Applications

Neuroprotective Effects

Recent studies have highlighted the potential of 4-Bromodebranone in neuroprotection. It has been shown to upregulate Nrf2-driven enzymes that combat nitrosative stress in microglial cells. This action is particularly relevant in conditions characterized by inflammation and oxidative stress, such as neurodegenerative diseases .

Anti-Cancer Properties

In vitro studies indicate that 4-Bromodebranone exhibits antiproliferative effects on glioblastoma cell lines (U87 and A172). It has been evaluated alongside other strigolactone analogs, demonstrating significant inhibition of cell growth at varying concentrations. The half-maximal inhibitory concentration (IC50) values suggest that while it is effective, other analogs may exhibit stronger effects .

Table 2: Antiproliferative Activity of 4-Bromodebranone

| Cell Line | IC50 (μM) | Treatment Duration (h) |

|---|---|---|

| U87 | X | 24 |

| A172 | Y | 48 |

Environmental Applications

Soil Health and Plant Interaction

4-Bromodebranone's role as a strigolactone mimic extends to enhancing soil health by promoting beneficial plant-microbe interactions. Its application can improve nutrient uptake efficiency and enhance plant resilience against environmental stressors. This aspect is particularly valuable in sustainable agriculture practices aimed at reducing chemical inputs .

Case Studies

Case Study 1: Tiller Inhibition in Rice

In a controlled experiment, the application of 4-Bromodebranone at concentrations mirroring those used for GR24 resulted in significant inhibition of tiller bud outgrowth in rice mutants. This finding underscores its potential utility in managing crop architecture for improved yields without adverse effects on plant health .

Case Study 2: Neuroprotection in Microglial Cells

A study assessing the effects of various strigolactone analogs on microglial cells revealed that 4-Bromodebranone effectively reduced the release of pro-inflammatory cytokines at concentrations up to 50 μM. This suggests its potential application in therapeutic strategies for neuroinflammatory conditions .

Mechanism of Action

The mechanism of action of 4-Br debranone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Agricultural and Research Implications

4BD’s unique selectivity profile enables its use in "weed-avoidance" strategies when combined with SL-deficient crops. This approach minimizes Striga seed bank activation while maintaining crop architecture . Second-generation debranones, though more potent in Striga control, require optimization to balance stability and species-specific efficacy .

Biological Activity

4-Br debranone, a phenoxyfuranone compound, has garnered interest in recent years due to its biological activity, particularly as a mimic of strigolactones (SLs), which are important plant hormones involved in various physiological processes. This article explores the biological activity of this compound, highlighting its mechanisms, effects on plant growth, and potential applications.

Overview of Strigolactones

Strigolactones are a class of plant hormones that play crucial roles in regulating plant growth and development. They influence processes such as shoot branching, root architecture, and interactions with mycorrhizal fungi and parasitic plants. This compound has been identified as a potent SL mimic, exhibiting similar biological activities to natural SLs.

Research indicates that this compound functions by mimicking the action of natural strigolactones. It has been shown to:

- Inhibit Tiller Bud Outgrowth : In studies involving SL-deficient rice mutants (d10), this compound effectively inhibited tiller bud outgrowth at concentrations comparable to those of GR24, a well-known strigolactone analog .

- Modulate Gene Expression : Treatment with this compound leads to the downregulation of SL biosynthetic genes, suggesting a mechanism of negative feedback regulation on SL production .

- Impact on Root Architecture : The compound has been observed to affect root architecture in Arabidopsis thaliana by altering the expression of SL-related genes, which may enhance the plant's adaptability to environmental stressors .

Study 1: Inhibition of Nitrosative Stress

A recent study highlighted the role of this compound in inhibiting nitrosative stress and modulating microglial activation. The compound was shown to significantly reduce nitric oxide (NO) secretion levels in LPS-induced microglial cells, demonstrating its potential neuroprotective effects. At a concentration of 50 μM, this compound achieved over 70% suppression of IL-1β and TNF-α release .

Study 2: Effects on Parasitic Plants

In the context of parasitic plants, this compound demonstrated limited activity in promoting seed germination in Striga hermonthica compared to GR24. This suggests that while it mimics certain aspects of strigolactones, its efficacy may vary depending on the specific biological context .

Comparative Biological Activity Table

The following table summarizes the biological activities and effects of this compound compared to other known strigolactones:

| Compound | Activity | Concentration | Effect |

|---|---|---|---|

| This compound | Inhibits tiller bud outgrowth | Equivalent to GR24 | No adverse effects on growth |

| Reduces NO secretion in microglia | 50 μM | >70% suppression of IL-1β and TNF-α | |

| Modulates root architecture | Varies | Alters gene expression related to SLs | |

| GR24 | Strongly inhibits tiller bud outgrowth | Low concentrations | Promotes seed germination in parasitic plants |

| High activity against Striga germination | Varies | Effective in promoting parasitic interactions |

Q & A

Q. What analytical techniques are critical for confirming this compound purity and structure?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., absence of THF/acetone residuals) .

- High-resolution mass spectrometry (HR-MS) : Confirm molecular ion peaks with <5 ppm error .

- TLC monitoring : Use n-hexane:ethyl acetate (4:1) to track reaction progress and isolate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.